Suzuki-Miyaura Cross-Coupling Reactivity: 3-Iodo vs. 3-Bromo/Chloro Analogs
The 3-iodo derivative enables efficient solid-phase Suzuki-Miyaura cross-coupling with various boronic acids under microwave-assisted conditions, a transformation that is significantly less efficient or requires more forcing conditions with the corresponding 3-bromo or 3-chloro analogs due to slower oxidative addition of C–Br and C–Cl bonds to palladium(0). While this publication demonstrates functionalization of polymer-bound 3-iodoimidazo[1,2-a]pyrimidine [1], the differential reactivity of aryl iodides versus aryl bromides in Suzuki couplings is a well-established principle in organometallic chemistry, where C–I bonds typically undergo oxidative addition orders of magnitude faster than C–Br bonds and are vastly more reactive than C–Cl bonds under standard conditions [2].
| Evidence Dimension | Relative rate of oxidative addition to Pd(0) (qualitative) |
|---|---|
| Target Compound Data | C–I bond: fast oxidative addition, enables room temperature or mild heating |
| Comparator Or Baseline | C–Br (3-bromoimidazo[1,2-a]pyrimidine) and C–Cl (3-chloroimidazo[1,2-a]pyrimidine) bonds |
| Quantified Difference | Aryl iodides are typically 10² to 10³ times more reactive than aryl bromides in oxidative addition; aryl chlorides are largely unreactive except with specialized ligands |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling; general organometallic principles |
Why This Matters
Superior oxidative addition kinetics translate to higher reaction yields, shorter reaction times, and broader substrate scope in cross-coupling campaigns, reducing the need for extensive re-optimization when building diverse libraries.
- [1] El Kazzouli, S., Berteina-Raboin, S., Mouaddib, A., Guillaumet, G. Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Letters in Organic Chemistry, 2012, 9, 118-127. View Source
- [2] Miyaura, N., Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95, 2457-2483. View Source
